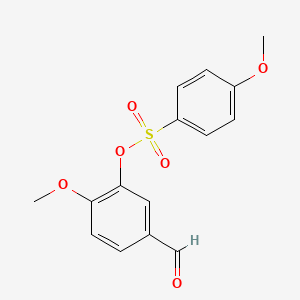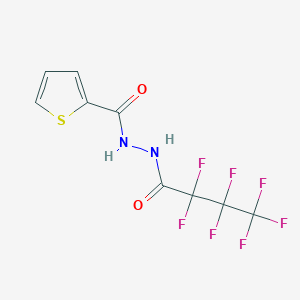
N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea, also known as CTU, is a synthetic chemical compound that has been widely used in scientific research. CTU is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea involves its ability to bind to the active site of the enzymes acetylcholinesterase and butyrylcholinesterase. This binding prevents the enzymes from breaking down acetylcholine, leading to an increase in the levels of this neurotransmitter in the brain. This increase in acetylcholine levels has been found to improve cognitive function and memory.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea has been found to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea has also been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines in the brain.
实验室实验的优点和局限性
One of the advantages of using N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea is its potential toxicity. It has been found to be toxic to certain cell lines at high concentrations, and caution should be taken when using it in experiments.
未来方向
There are several future directions for the use of N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea in scientific research. One area of interest is its potential use in the treatment of Alzheimer's disease. N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea has been found to improve cognitive function and memory in animal models, and further research is needed to determine its potential as a therapeutic agent for this disease. Another area of interest is the development of N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea derivatives with improved potency and selectivity for acetylcholinesterase and butyrylcholinesterase. These derivatives may have potential as therapeutic agents for a range of neurological and inflammatory disorders.
Conclusion
In conclusion, N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea is a synthetic chemical compound that has been widely used in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase. N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea has potential as a therapeutic agent for a range of neurological and inflammatory disorders, and further research is needed to explore its potential in these areas.
合成方法
The synthesis of N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea involves the reaction of 4-chlorobenzaldehyde with 2-thiophenemethylamine in the presence of thiourea. The reaction is carried out in ethanol and requires a catalyst such as p-toluenesulfonic acid. The resulting product is then purified by recrystallization to obtain N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea in its pure form.
科学研究应用
N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea has also been found to inhibit the activity of the enzyme butyrylcholinesterase, which is involved in the metabolism of acetylcholine.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVVIEMRCRWEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4881319.png)


![methyl 4-chloro-3-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4881344.png)

![4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4881365.png)
![N-cyclopropyl-2-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4881378.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]acetamide](/img/structure/B4881384.png)
![1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B4881388.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4881395.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4881402.png)
![1-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881408.png)
![5-(4-methoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881409.png)
![1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4881429.png)